4-Formylbenzoate

Bioconjugation Antibody Labeling Protein Crosslinking

Methyl 4-formylbenzoate is a para-disubstituted bifunctional aromatic building block with orthogonal aldehyde and ester reactivity. Its 4FB-HyNic hydrazone conjugate bond withstands 92°C and pH 2-10, outperforming maleimide-thiol linkers. Microreactor Wittig olefination achieves 70% yield—10 points above batch. Sourced from DMT by-product streams, it enables sustainable production of fluorescent whitening agents (log ε up to 5.00) and 90% yield AMCA pharmaceutical intermediate. In MOFs, its linear bridging carboxylate coordination enables post-synthetic Schiff base modification. Choose for superior stability, higher yields, and cost-effective sustainability.

Molecular Formula C8H5O3-
Molecular Weight 149.12 g/mol
Cat. No. B8722198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylbenzoate
Molecular FormulaC8H5O3-
Molecular Weight149.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C(=O)[O-]
InChIInChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11)/p-1
InChIKeyGOUHYARYYWKXHS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formylbenzoate: Essential Procurement Specifications and Chemical Identity for Research and Industrial Synthesis


4-Formylbenzoate (CAS: 619-66-9 for the acid form; methyl ester CAS: 1571-08-0) is a bifunctional aromatic compound bearing both an aldehyde and a carboxylate (or ester) moiety at para positions on a benzene ring. The conjugate base form (C8H5O3⁻, monoisotopic mass 149.02442) is the major microspecies at physiological pH 7.3 [1]. The methyl ester variant (methyl 4-formylbenzoate, MFB) has molecular formula C9H8O3 and molecular weight 164.16 g/mol [2]. This bifunctional architecture enables orthogonal reactivity at two distinct sites: the electrophilic aldehyde group participates in Schiff base formation, Knoevenagel condensations, and nucleophilic additions, while the carboxylate/ester undergoes coordination, esterification, or hydrolysis . Methyl 4-formylbenzoate is commercially available at 99% assay purity with a melting point of 59-63 °C and boiling point of 265 °C .

Why Generic Substitution of 4-Formylbenzoate Derivatives Fails: The Functional Specificity Gap


4-Formylbenzoate derivatives cannot be trivially substituted with other benzoates or formyl-containing aromatics because the para-disubstituted geometry of the aldehyde and carboxylate groups governs both the stereoelectronic properties and reaction outcomes. The vapor pressure profile of methyl 4-formylbenzoate differs measurably from methyl p-cyano, p-nitro, and p-(methylamino) benzoates due to distinct intermolecular hydrogen bonding patterns in the condensed phase [1]. In bioconjugation applications, the 4-formylbenzamide (4FB) group generated from succinimidyl 4-formylbenzoate (SFB) forms a hydrazone conjugate bond with HyNic-modified biomolecules that is stable to 92 °C and over a pH range of 2.0 to 10.0—a stability profile not replicated by meta-substituted isomers or aliphatic aldehyde linkers . Furthermore, the specific redox behavior and coordination geometry of 4-formylbenzoate complexes with transition metals such as Cu(II), Zn(II), and Cd(II) differ from those of 2-formylbenzoate or 3-formylbenzoate analogs [2]. Substitution without verification of these compound-specific performance metrics risks compromised yield, altered conjugate stability, or failed coordination architecture.

4-Formylbenzoate Product-Specific Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Succinimidyl 4-Formylbenzoate (SFB) Bioconjugate Stability: Hydrazone vs. Maleimide-Thiol Linkers

Succinimidyl 4-formylbenzoate (SFB, S-4FB) generates a 4-formylbenzamide group on amine-containing biomolecules. When conjugated with a HyNic-modified biomolecule, the resulting hydrazone bond is stable to 92 °C and tolerates pH 2.0-10.0 . In contrast, classical maleimide-thiol conjugates require reducing reagents that can compromise protein activity by cleaving disulfide bonds, and maleimide-thiol linkages are susceptible to thiol exchange and retro-Michael addition under physiological conditions .

Bioconjugation Antibody Labeling Protein Crosslinking

Methyl 4-Formylbenzoate in Microreactor Synthesis: Flow vs. Batch Process Yield Comparison

In the Wittig synthesis of nitrostilbene esters, methyl 4-formylbenzoate was evaluated under both continuous flow microreactor conditions and traditional batch synthesis. Using flow conditions (0.40 μL min⁻¹ for 20 min in a borosilicate glass microreactor with 200 μm × 100 μm channel geometry), a product yield of 70% was achieved, representing a 10% absolute increase compared with the batch method (60% yield) performed in the same study [1].

Flow Chemistry Microreactor Synthesis Wittig Reaction

Methyl 4-Formylbenzoate-Derived Fluorescent Whitening Agents: Molar Absorptivity vs. Commercial Standards

Methyl 4-formylbenzoate (MFB) was used as a starting material to synthesize six novel fluorescent whitening agent candidates bearing a 4,4′-di((E)-styryl)-1,1′-biphenyl skeleton [1]. UV spectroscopic analysis revealed that all six candidates exhibited molar extinction coefficients (log ε 4.59-5.00) comparable to those of conventional commercial fluorescent whitening agents (log ε 4.85). Notably, two candidates (compounds 16 and 17) containing dimethoxyphenyl substituents demonstrated molar extinction coefficients superior to the commercial baseline [1].

Fluorescent Whitening Agents Optical Brighteners UV Spectroscopy

Methyl 4-Formylbenzoate Vapor Pressure and Thermodynamic Differentiation from p-Cyano, p-Nitro, and p-(Methylamino) Analogs

Experimental vapor pressures of condensed phases of methyl p-cyano, p-formyl, p-nitro, and p-(methylamino) benzoates were measured using a static method based on capacitance diaphragm manometers [1]. Methyl 4-formylbenzoate was characterized over the temperature range 303.1 to 388.2 K. Standard molar enthalpies and entropies of sublimation and vaporization were calculated for each compound, enabling the determination of intermolecular hydrogen bond energies in the crystalline phase [1].

Thermodynamics Vapor Pressure Process Engineering

Methyl 4-Formylbenzoate as Recyclable Feedstock: AMCA Synthesis Yield and Purity Metrics

Methyl 4-formylbenzoate (MFB), recovered as a by-product from dimethyl terephthalate (DMT) production, was employed as a recyclable starting material for the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid (AMCA), a key pharmaceutical intermediate [1]. Under optimized hydrogenation conditions (composite catalyst of 5% Pd/C : 5% Pt/C : 5% Rh/C at 1:1:1 ratio, 30 bar H₂ pressure, 130 °C, 8 h reaction time), a yield of 90% with 99.9% purity was achieved [1].

Pharmaceutical Intermediates Recyclable Feedstock Hydrogenation

4-Formylbenzoate Coordination Chemistry: Differential Metal Complex Stability and Emission Properties

The coordination behavior of 4-formylbenzoate with Cu(II), Zn(II), and Cd(II) in the presence of 1,10-phenanthroline as an ancillary ligand was systematically characterized, revealing distinct crystal structures and emission properties [1]. Unlike 2-formylbenzoate, which favors chelating coordination modes due to proximity of the aldehyde and carboxylate groups, the para-substituted 4-formylbenzoate adopts bridging coordination geometries conducive to extended framework structures [1].

Coordination Chemistry Metal-Organic Frameworks Luminescent Materials

4-Formylbenzoate Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Heterobifunctional Bioconjugation: Stable Protein and Antibody Labeling with SFB

Succinimidyl 4-formylbenzoate (SFB, CAS 60444-78-2) is the preferred reagent for introducing 4-formylbenzamide (4FB) groups onto amine-containing biomolecules. When paired with HyNic-modified biomolecules, the 4FB-HyNic hydrazone conjugate bond demonstrates thermal stability up to 92 °C and remains intact across pH 2.0-10.0—a stability profile unattainable with maleimide-thiol linkers, which are susceptible to thiol exchange and require reducing agents that compromise disulfide integrity . The conjugate bond absorbs at 354 nm (molar extinction coefficient 29,000 L/(mol·cm)), enabling real-time spectrophotometric monitoring of conjugation progress .

Flow Chemistry and Microreactor Synthesis Optimization Using Methyl 4-Formylbenzoate

Methyl 4-formylbenzoate serves as a benchmark substrate for Wittig olefination in microreactor systems. Under continuous flow conditions (0.40 μL min⁻¹, 20 min residence time), a 70% yield was achieved, representing a 10 percentage point improvement over traditional batch synthesis (60% yield) [1]. This quantifiable yield enhancement supports the use of methyl 4-formylbenzoate in high-throughput combinatorial library generation and automated synthetic workflows where microreactor technology is deployed [1].

Fluorescent Whitening Agent Development from Recyclable MFB Feedstock

Methyl 4-formylbenzoate (MFB), recovered from dimethyl terephthalate (DMT) industrial by-product streams, provides a cost-effective and sustainable starting material for synthesizing fluorescent whitening agents [2]. MFB-derived candidates with 4,4′-di((E)-styryl)-1,1′-biphenyl architecture achieve molar extinction coefficients (log ε 4.59-5.00) comparable to or exceeding commercial products (log ε 4.85), with dimethoxyphenyl-substituted derivatives demonstrating superior optical performance [2].

High-Yield Pharmaceutical Intermediate Synthesis via MFB Hydrogenation

Methyl 4-formylbenzoate enables the production of 4-(aminomethyl)cyclohexanecarboxylic acid (AMCA), a pharmaceutical intermediate, with 90% yield and 99.9% purity under optimized hydrogenation conditions (composite Pd/Pt/Rh catalyst, 30 bar H₂, 130 °C, 8 h) [3]. The recyclable nature of MFB as a DMT by-product makes this route economically attractive for commercial-scale pharmaceutical manufacturing [3].

MOF and Coordination Polymer Construction with Linear Bridging Geometry

The para-disubstituted architecture of 4-formylbenzoate enables linear bridging coordination modes with transition metals, facilitating the construction of extended metal-organic frameworks (MOFs) and coordination polymers [4]. Unlike 2-formylbenzoate, which adopts chelating geometries unsuitable for framework assembly, 4-formylbenzoate's carboxylate group bridges metal centers while the aldehyde moiety remains available for post-synthetic modification via Schiff base chemistry [4]. This predictable bridging geometry is essential for MOF applications in gas storage, catalysis, and sensing [4].

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